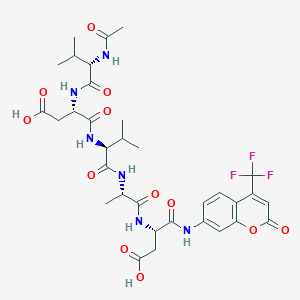

Ac-VDVAD-AFC

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQMJQIAIFEZJR-OIOUIRQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Ac-VDVAD-AFC Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent mechanism of Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC), a key reagent for the detection of caspase-2 activity. This document outlines the core principles of its function, presents relevant quantitative data, details experimental protocols, and illustrates the associated biochemical pathways and workflows.

Core Mechanism of Fluorescence

Ac-VDVAD-AFC is a fluorogenic substrate designed to specifically measure the enzymatic activity of caspases, particularly caspase-2.[1] The underlying principle of its operation is a fluorescence resonance energy transfer (FRET)-like quenching mechanism that is relieved upon enzymatic cleavage.

The molecule consists of three key components:

-

An acetyl group (Ac): This N-terminal modification enhances the stability of the peptide.

-

A pentapeptide sequence (VDVAD): This specific sequence is recognized by caspase-2. Caspases are cysteine-aspartic proteases that cleave their substrates after an aspartic acid residue.[2] The VDVAD sequence is an optimal recognition site for caspase-2.[3]

-

A fluorescent reporter (AFC): 7-Amino-4-trifluoromethylcoumarin is a fluorophore that is conjugated to the C-terminus of the peptide.

In its intact, uncleaved state, the Ac-VDVAD-AFC substrate is essentially non-fluorescent. The proximity of the peptide sequence quenches the fluorescence of the AFC molecule. When active caspase-2 is present in a sample, it recognizes the VDVAD peptide sequence and proteolytically cleaves the substrate after the final aspartic acid residue. This cleavage event liberates the free AFC fluorophore. The free form of AFC is highly fluorescent, emitting a detectable signal. The intensity of this fluorescence is directly proportional to the activity of caspase-2 in the sample, allowing for quantitative measurement.

Quantitative Data

The following table summarizes the key quantitative parameters for Ac-VDVAD-AFC, which are essential for experimental design and data interpretation. While Ac-VDVAD-AFC is a recognized substrate for caspase-2, it is important to note that other caspases, such as caspase-3, can also cleave this substrate, albeit with different efficiencies.[4][5]

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~400 nm | [6][7] |

| Emission Wavelength (λem) | ~505 nm | [1][6][8][7] |

| Caspase-2 Km | 25 µM | |

| Caspase-2 kcat | 0.60 s-1 | [3] |

| Caspase-3 Km | Data varies; less optimal than DEVD | [4] |

| Caspase-3 kcat | Data varies | [4] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature).

Caspase-2 Activation Signaling Pathway

Caspase-2 is classified as an initiator caspase.[2][9] Its activation is a critical step in several cellular stress response pathways, most notably those initiated by DNA damage.[10][11] A primary mechanism for caspase-2 activation involves its recruitment to a large protein complex known as the PIDDosome.[9][10] This complex assembles in response to cellular stress signals. The PIDDosome consists of the proteins PIDD1 (p53-inducible protein with a death domain 1) and RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain).[9] The assembly of this platform facilitates the dimerization and subsequent auto-proteolytic activation of pro-caspase-2 monomers.[2][9] Once activated, caspase-2 can cleave downstream substrates, such as the pro-apoptotic protein Bid, to propagate the apoptotic signal.[9][11]

Experimental Protocol: Caspase-2 Activity Assay

This section provides a generalized protocol for measuring caspase-2 activity in cell lysates using Ac-VDVAD-AFC. Optimization may be required depending on the cell type and experimental conditions.

Materials

-

Cells or tissue of interest

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Dithiothreitol (DTT)

-

Ac-VDVAD-AFC substrate (stock solution in DMSO)

-

96-well black microplate, flat-bottom

-

Fluorometric microplate reader

Procedure

-

Lysate Preparation: a. Induce apoptosis in cells using the desired stimulus. Include a non-induced control group. b. Harvest cells and wash once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer. d. Incubate on ice for 15-20 minutes to allow for cell lysis. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (cytosolic extract) and transfer to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Reaction Setup: a. Prepare a 2x Reaction Buffer by adding DTT to the Lysis Buffer to a final concentration of 20 mM. b. Dilute the cell lysates with 2x Reaction Buffer to a consistent protein concentration (e.g., 1-2 mg/mL). c. In a 96-well black microplate, add 50 µL of each cell lysate sample per well. Include a "buffer only" blank well. d. Prepare the substrate solution by diluting the Ac-VDVAD-AFC stock in Lysis Buffer to a 2x working concentration (e.g., 100 µM). e. To initiate the reaction, add 50 µL of the 2x substrate solution to each well, for a final substrate concentration of 50 µM in a 100 µL total volume.

-

Measurement: a. Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours). c. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis: a. Subtract the fluorescence reading of the "buffer only" blank from all other readings. b. Plot the fluorescence intensity versus time for each sample. c. Determine the rate of the reaction (slope of the linear portion of the curve). d. Caspase activity can be expressed as the change in fluorescence units per minute per milligram of protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase-2 - Wikipedia [en.wikipedia.org]

- 3. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. takarabio.com [takarabio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ac-VDVAD-AFC in Apoptosis Pathway Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-VDVAD-AFC and its application in the analysis of apoptosis, with a specific focus on the activity of caspase-2. This document details the underlying molecular mechanisms, provides structured quantitative data, and offers detailed experimental protocols for the use of Ac-VDVAD-AFC in research and drug development settings.

Introduction to Apoptosis and the Role of Caspase-2

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is executed by a family of cysteine-aspartate proteases known as caspases.[2][3] Caspases are broadly categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).[4][5]

Caspase-2 holds a unique and somewhat enigmatic position among the caspases. While structurally similar to the initiator caspase-9, its precise role as an initiator or an executioner remains a subject of investigation and appears to be context-dependent.[1][5][6] It has been implicated in various cellular stress responses, including DNA damage, metabolic stress, and heat shock.[5][7]

Activation of caspase-2 is a critical event in the apoptotic signaling cascade. Like other initiator caspases, it is activated through proximity-induced dimerization within a large protein complex.[4][8][9] The most well-characterized activation platform is the PIDDosome, which assembles in response to stimuli like genotoxic stress and is composed of the proteins PIDD1, RAIDD, and pro-caspase-2.[6][7][10]

Ac-VDVAD-AFC: A Tool for Measuring Caspase-2 Activity

Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate commonly used to measure the activity of caspase-2.[11][12] The peptide sequence VDVAD is recognized and cleaved by active caspase-2. Upon cleavage, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which emits a distinct yellow-green fluorescence signal (λmax ≈ 505 nm) when excited by blue light (λmax ≈ 400 nm).[12][13] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-2 in the sample.

It is crucial to note, however, that while Ac-VDVAD-AFC is a valuable tool, it is not entirely specific for caspase-2. It can also be cleaved by other caspases, notably the executioner caspase-3.[11][14] Therefore, when interpreting results obtained using Ac-VDVAD-AFC, it is essential to consider the potential for cross-reactivity and to employ complementary techniques for confirmation. More selective substrates, such as Ac-VDTTD-AFC, have been developed to better distinguish caspase-2 activity from that of caspase-3.[14][15]

Quantitative Data: Kinetic Analysis of Caspase Substrates

The efficiency of cleavage of fluorogenic substrates by caspases can be quantified by determining the kinetic parameters kcat and KM. The ratio kcat/KM represents the catalytic efficiency of the enzyme for a given substrate. The following table summarizes the kinetic data for the cleavage of Ac-VDVAD-AFC and a more selective substrate, Ac-VDTTD-AFC, by caspase-2 and caspase-3.

| Substrate | Caspase | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |

| Ac-VDVAD-AFC | Caspase-2 | 0.8 ± 0.1 | 14.1 ± 2.1 | 5.7 x 104 |

| Caspase-3 | 1.9 ± 0.2 | 10.5 ± 1.5 | 1.8 x 105 | |

| Ac-VDTTD-AFC | Caspase-2 | 3.4 ± 0.4 | 14.8 ± 1.9 | 2.3 x 105 |

| Caspase-3 | 2.5 ± 0.3 | 11.2 ± 1.4 | 2.2 x 105 |

Data adapted from Kitevska et al. (2014). Biosci. Rep.[14]

As the data indicates, Ac-VDVAD-AFC is cleaved more efficiently by caspase-3 than by caspase-2. In contrast, Ac-VDTTD-AFC shows a higher catalytic efficiency for caspase-2, making it a more selective substrate for distinguishing caspase-2 activity.[14]

Experimental Protocols

Caspase-2 Activity Assay in Cell Lysates

This protocol describes a method for measuring caspase-2 activity in cell lysates using Ac-VDVAD-AFC.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

-

Dithiothreitol (DTT), 1 M stock

-

Ac-VDVAD-AFC, 1 mM stock in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent for the appropriate time. Include an untreated control group.

-

Cell Harvesting and Lysis:

-

Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL).[13]

-

Incubate on ice for 10-20 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[13]

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate using a standard protein assay.

-

-

Assay Preparation:

-

Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer) immediately before use.

-

In a 96-well black microplate, add 50 µL of cell lysate to each well.

-

Add 50 µL of the complete 2X Reaction Buffer to each well.

-

-

Substrate Addition and Measurement:

-

Data Analysis:

-

Calculate the rate of change in fluorescence (RFU/min).

-

The caspase-2 activity can be expressed as the fold-increase in activity in the treated samples compared to the untreated control.

-

Signaling Pathways and Experimental Workflow Visualizations

Caspase-2 Activation in the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is typically initiated by cellular stress, such as DNA damage.

Caption: Caspase-2 activation via the PIDDosome in the intrinsic apoptosis pathway.

Caspase-2 in the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While caspase-8 is the primary initiator caspase in this pathway, caspase-2 can also be involved.

Caption: Role of caspase-2 in the extrinsic apoptosis pathway.

Experimental Workflow for Caspase-2 Activity Assay

This diagram illustrates the key steps in performing a caspase-2 activity assay using Ac-VDVAD-AFC.

Caption: Workflow for a fluorometric caspase-2 activity assay.

Applications in Drug Development

The study of caspase-2 activity is of significant interest in the field of drug development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.[16][17]

-

Cancer Therapeutics: Many chemotherapeutic agents induce apoptosis in cancer cells. Measuring caspase-2 activity using Ac-VDVAD-AFC can serve as a biomarker for drug efficacy and help elucidate the mechanism of action of novel anti-cancer compounds.[16]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, excessive apoptosis contributes to neuronal loss.[16] Caspase-2 inhibitors are being investigated as potential therapeutic agents, and Ac-VDVAD-AFC can be used in screening assays to identify and characterize such inhibitors.[16][17]

-

Inflammatory Diseases: Caspases also play a role in inflammation. Modulating caspase activity is a therapeutic strategy for certain inflammatory conditions.

Conclusion

References

- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotech.illinois.edu [biotech.illinois.edu]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 10. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cephamls.com [cephamls.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]

- 17. caspase 2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Ac-VDVAD-AFC in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic cascade. Among them, caspase-2 has emerged as an intriguing initiator caspase with a complex role in apoptosis, cell cycle regulation, and tumor suppression. The fluorogenic substrate Ac-VDVAD-AFC (N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a key tool for probing the activity of caspase-2 and related caspases in apoptotic pathways. This technical guide provides an in-depth overview of Ac-VDVAD-AFC, its application in cancer cell apoptosis research, detailed experimental protocols, and a summary of its kinetic properties.

Ac-VDVAD-AFC: A Tool to Measure Caspase Activity

Ac-VDVAD-AFC is a synthetic peptide substrate containing the amino acid sequence VDVAD, which is recognized and cleaved by certain caspases. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase between the aspartic acid (D) and AFC, the AFC molecule is liberated, resulting in a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase activity.

While Ac-VDVAD-AFC is often marketed as a caspase-2 substrate, it is crucial to note its lack of absolute specificity. It can also be efficiently cleaved by other caspases, most notably the executioner caspase-3.[1] Therefore, when using Ac-VDVAD-AFC to measure caspase-2 activity, it is essential to employ appropriate controls and potentially complementary approaches to ensure accurate interpretation of the results. A more selective substrate for caspase-2, Ac-VDTTD-AFC, has been identified and can be used in parallel to distinguish caspase-2 activity from that of caspase-3.[1]

Data Presentation: Kinetic Parameters of Ac-VDVAD-AFC Cleavage

The following table summarizes the kinetic parameters for the cleavage of Ac-VDVAD-AFC by caspase-2 and caspase-3, highlighting the catalytic efficiency of each enzyme towards this substrate.

| Caspase | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Caspase-2 | Ac-VDVAD-AFC | 11 | N/A | 4,300 | [2] |

| Caspase-3 | Ac-VDVAD-pNA | N/A | N/A | 37% (relative to Ac-DEVD-pNA) | [3] |

The Caspase-2 Signaling Pathway in Apoptosis

Caspase-2 is considered an initiator caspase, and its activation is often linked to cellular stress signals, such as DNA damage. A key activation platform for caspase-2 is the PIDDosome, a large protein complex.

References

- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-VDVAD-AFC: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process that plays a critical role in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is a key pathological feature in a host of human diseases, including cancer and neurodegenerative disorders. The caspase family of cysteine proteases are central executioners of apoptosis. Among them, caspase-2 has emerged as a significant initiator caspase implicated in neuronal cell death pathways associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease.

This technical guide provides an in-depth overview of Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC), a fluorogenic substrate commonly used to probe the activity of caspase-2. We will delve into its mechanism of action, discuss its specificity, provide detailed experimental protocols, and present its application in the context of neurodegenerative disease research.

Ac-VDVAD-AFC: Mechanism and Specificity

Ac-VDVAD-AFC is a synthetic peptide substrate that contains the pentapeptide sequence VDVAD, which is recognized and cleaved by caspase-2. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the free AFC molecule is released and emits a strong fluorescent signal, which can be quantified to determine enzyme activity.

While Ac-VDVAD-AFC is widely used as a tool to measure caspase-2 activity, it is crucial to recognize its limitations in terms of specificity. Other caspases, notably the executioner caspase, caspase-3, can also cleave this substrate, which can lead to confounding results.[1] This cross-reactivity necessitates the use of appropriate controls and complementary techniques to validate findings.

Quantitative Data on Substrate Specificity

To aid researchers in interpreting their results, the following table summarizes the kinetic parameters for the cleavage of Ac-VDVAD-AFC and a more selective substrate, Ac-VDTTD-AFC, by caspase-2 and caspase-3.[2]

| Substrate | Caspase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Ac-VDVAD-AFC | Caspase-2 | 1.2 ± 0.1 | 14.1 ± 2.1 | 8.5 x 10⁴ |

| Caspase-3 | 10.3 ± 0.9 | 15.2 ± 2.5 | 6.8 x 10⁵ | |

| Ac-VDTTD-AFC | Caspase-2 | 4.8 ± 0.4 | 12.5 ± 1.8 | 3.8 x 10⁵ |

| Caspase-3 | 1.7 ± 0.2 | 14.8 ± 3.1 | 1.1 x 10⁵ |

Data adapted from Kitevska, T., et al. (2014). Bioscience Reports.[2]

As the data indicates, caspase-3 cleaves Ac-VDVAD-AFC with a higher efficiency (kcat/KM) than caspase-2. In contrast, Ac-VDTTD-AFC demonstrates improved selectivity for caspase-2.[2] Researchers are encouraged to consider using this alternative substrate, or to employ specific caspase inhibitors, to confirm the role of caspase-2 in their experimental systems.

Caspase-2 in Neurodegenerative Diseases

The aberrant activation of caspase-2 has been implicated in the pathogenesis of several neurodegenerative diseases.

-

Alzheimer's Disease: Caspase-2 is involved in amyloid-beta (Aβ)-induced neuronal cell death. It has also been shown to cleave the microtubule-associated protein tau, a key component of the neurofibrillary tangles found in Alzheimer's brains.[3] The cleavage of tau by caspase-2 can generate toxic fragments that contribute to synaptic dysfunction.[4]

-

Parkinson's Disease: The activation of caspase-2 is linked to the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[5][6] Studies have shown that caspase-2 can be activated by cellular stressors implicated in Parkinson's pathology, leading to the initiation of the apoptotic cascade in these vulnerable neurons.[5]

-

Huntington's Disease: In a mouse model of Huntington's disease, the absence of caspase-2 was found to alleviate behavioral deficits, suggesting a role for this caspase in the disease's progression.[7] While the precise mechanisms are still under investigation, these findings point to caspase-2 as a potential therapeutic target.[7][8]

Experimental Protocols

Caspase-2 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-2 activity in cell lysates using Ac-VDVAD-AFC.

Materials:

-

Cells of interest (treated and untreated controls)

-

Phosphate-buffered saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Ac-VDVAD-AFC substrate (10 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well black microplate

-

Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).

-

Incubate on ice for 10-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate per well.

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

Include a blank well containing Assay Buffer only.

-

-

Substrate Addition and Measurement:

-

Prepare a working solution of Ac-VDVAD-AFC by diluting the stock solution to 200 µM in Assay Buffer.

-

Add 100 µL of the 200 µM Ac-VDVAD-AFC working solution to each well (final concentration 100 µM).

-

Immediately begin measuring the fluorescence at 37°C in a kinetic mode for 1-2 hours, with readings every 5-10 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all samples.

-

Determine the rate of fluorescence increase (slope) for each sample.

-

Express the caspase-2 activity as the change in fluorescence units per minute per milligram of protein.

-

Visualizations

Signaling Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Caspase-2 activation via the PIDDosome complex.

Caption: Experimental workflow for caspase activity assay.

Conclusion

Ac-VDVAD-AFC remains a valuable tool for studying the role of caspases in neurodegenerative diseases. However, researchers must be mindful of its limitations, particularly its lack of absolute specificity for caspase-2. By employing appropriate controls, considering the use of more selective substrates like Ac-VDTTD-AFC, and integrating complementary experimental approaches, the scientific community can continue to unravel the complex role of caspase-2 in neuronal apoptosis and advance the development of novel therapeutics for these devastating disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. uobrep.openrepository.com [uobrep.openrepository.com]

- 7. Mice lacking caspase-2 are protected from behavioral changes, but not pathology, in the YAC128 model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased Caspase-2, Calpain Activations and Decreased Mitochondrial Complex II Activity in Cells Expressing Exogenous Huntingtin Exon 1 Containing CAG Repeat in the Pathogenic Range - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principles of Fluorogenic Caspase Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with fluorogenic caspase substrates. These powerful tools are indispensable for the study of apoptosis and the development of novel therapeutics targeting this fundamental cellular process.

Core Principles of Fluorogenic Caspase Substrates

Fluorogenic caspase substrates are synthetic molecules designed to detect the activity of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death). The fundamental principle behind these substrates lies in the elegant coupling of a caspase-specific peptide recognition sequence to a fluorescent reporter molecule (fluorophore).

In its uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. This is because the peptide moiety quenches the fluorescence of the attached fluorophore. Upon the activation of caspases during apoptosis, these enzymes recognize and cleave the specific peptide sequence. This cleavage event liberates the fluorophore from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity. The emitted fluorescence can be measured using a fluorometer, fluorescence microscope, or flow cytometer, providing a direct and quantitative measure of caspase activity.

The general structure of a fluorogenic caspase substrate consists of:

-

A Peptide Recognition Sequence: A specific four-amino-acid sequence that is recognized and cleaved by a particular caspase or a group of caspases. The cleavage occurs C-terminal to an aspartate (D) residue.

-

A Fluorophore: A molecule that emits light upon excitation at a specific wavelength. Common fluorophores include 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110 (R110).

Types of Fluorogenic Caspase Substrates

Fluorogenic caspase substrates are categorized based on their peptide sequence, which determines their specificity for different caspases, and the type of fluorophore attached, which dictates their photophysical properties.

2.1. Peptide Recognition Sequences:

Caspases are broadly classified into initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-7). Different caspases have distinct substrate specificities, allowing for the design of selective assays.[1]

2.2. Common Fluorophores:

The choice of fluorophore influences the sensitivity and spectral properties of the assay.

-

7-amino-4-methylcoumarin (AMC): One of the most widely used fluorophores, AMC exhibits a blue fluorescence (Excitation/Emission ~340-360 nm / ~440-460 nm) upon cleavage.[2][3]

-

7-amino-4-trifluoromethylcoumarin (AFC): AFC offers a spectral shift towards longer wavelengths compared to AMC, with blue-green fluorescence (Excitation/Emission ~380-400 nm / ~480-505 nm).[4][5][6] This can help to reduce interference from cellular autofluorescence.

-

Rhodamine 110 (R110): R110-based substrates are generally more sensitive than AMC or AFC-based substrates.[7] The cleavage of R110 substrates is a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 (Excitation/Emission ~496 nm / ~520 nm).[8][9][10] This two-step cleavage can complicate kinetic analyses, making them more suitable for endpoint assays.[7][11]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for a selection of commonly used fluorogenic caspase substrates, facilitating their comparison and selection for specific applications.

Table 1: Spectral Properties of Common Fluorophores

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Color of Fluorescence |

| AMC | 340-360 | 440-460 | Blue |

| AFC | 380-400 | 480-505 | Blue-Green |

| R110 | ~496 | ~520 | Green |

Data sourced from multiple product data sheets and publications.[2][4][5][6][7][8][9][10][12]

Table 2: Kinetic Parameters of Selected Fluorogenic Caspase Substrates

| Substrate | Target Caspase(s) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | 9.7[4][13][14] | - | - |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 10[15] | - | - |

| Ac-IETD-AFC | Caspase-8 | - | - | - |

| Ac-LEHD-AFC | Caspase-9 | - | - | - |

| Ac-VEID-AFC | Caspase-6 | - | - | - |

| Asp-Gly-Val-Asp-FRET | Caspase-3 | 1.5 ± 0.4 | 1.1 ± 0.1 | 0.7 |

| Asp-Ala-Pro-Asp-FRET | Caspase-3 | 0.4 ± 0.1 | 1.3 ± 0.1 | 3.4 |

| Asp-Leu-Pro-Asp-FRET | Caspase-3 | 0.2 ± 0.1 | 1.4 ± 0.2 | 5.8 |

| Asp-Val-Pro-Asp-FRET | Caspase-3 | 0.2 ± 0.04 | 1.7 ± 0.1 | 8.1 |

Table 3: Comparison of Assay Performance Metrics

| Assay Parameter | Description | Considerations |

| Signal-to-Background Ratio (S/B) | The ratio of the signal from a sample with activated caspases to the signal from a negative control. | Useful for assessing the effect of a treatment on caspase activation. Does not account for assay variability.[17][18] |

| Signal-to-Noise Ratio (S/N) | The mean signal minus the mean background, divided by the standard deviation of the background. | A better measure of assay sensitivity as it accounts for background variability. A higher S/N indicates greater sensitivity.[17][18] |

| Z'-factor | A statistical parameter that incorporates the signal-to-background ratio and the variability of both the signal and the background. | An excellent measure of assay quality for high-throughput screening. A Z'-factor > 0.5 is considered an excellent assay.[17] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key experiments using fluorogenic caspase substrates.

4.1. In Vitro Caspase Activity Assay in Cell Lysates

This protocol is used to measure the total caspase activity in a cell population.

Materials:

-

Cells of interest (treated and untreated)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., containing HEPES, CHAPS, DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

2X Reaction Buffer (e.g., containing HEPES, DTT, EDTA)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Preparation: Induce apoptosis in your target cells using the desired method. Include a non-induced control group.

-

Cell Lysis:

-

Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells).[4]

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[4][13]

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Setup:

-

Substrate Addition: Add 5 µL of the fluorogenic caspase substrate (e.g., 1 mM stock solution) to each well.[4][13][14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][13][14]

-

Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

4.2. Live-Cell Caspase Activity Assay

This protocol allows for the real-time monitoring of caspase activity in intact, living cells.

Materials:

-

Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slide)

-

Cell-permeable fluorogenic caspase substrate

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in the chosen culture vessel.

-

Induce apoptosis according to your experimental design.

-

-

Substrate Loading:

-

Prepare the cell-permeable fluorogenic substrate according to the manufacturer's instructions. This often involves diluting a stock solution in cell culture medium or a specific assay buffer.

-

Remove the culture medium from the cells and replace it with the substrate-containing medium.

-

-

Incubation: Incubate the cells at 37°C for the recommended time (e.g., 30-60 minutes), protected from light.[12]

-

Washing (Optional): Some protocols may recommend washing the cells with fresh medium or PBS to remove excess substrate.

-

Imaging or Flow Cytometry:

-

Microscopy: Visualize the fluorescent cells using a fluorescence microscope equipped with the appropriate filter sets.

-

Flow Cytometry: Harvest the cells (if adherent), resuspend in a suitable buffer, and analyze the fluorescent cell population using a flow cytometer.

-

Mandatory Visualizations

5.1. Signaling Pathways

The following diagrams illustrate the major apoptotic signaling pathways that lead to caspase activation.

References

- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 6. innopep.com [innopep.com]

- 7. Caspases | AAT Bioquest [aatbio.com]

- 8. abpbio.com [abpbio.com]

- 9. genecopoeia.com [genecopoeia.com]

- 10. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 13. caymanchem.com [caymanchem.com]

- 14. biopioneer.com.tw [biopioneer.com.tw]

- 15. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]

- 16. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Metrics for Comparing Instruments and Assays [moleculardevices.com]

Ac-VDVAD-AFC: A Technical Guide to its Spectroscopic Properties and Use in Caspase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase substrate, N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC). It details its spectral characteristics, substrate specificity, and provides a comprehensive protocol for its application in caspase activity assays, a cornerstone technique in apoptosis research and drug discovery.

Core Principles and Mechanism of Action

Ac-VDVAD-AFC is a synthetic peptide substrate designed to specifically measure the activity of certain members of the caspase family of cysteine proteases. The peptide sequence VDVAD is recognized by specific caspases. The substrate itself is non-fluorescent. However, upon enzymatic cleavage at the aspartic acid residue C-terminal to the peptide sequence, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released. The resulting fluorescence can be quantified and is directly proportional to the activity of the caspase of interest in the experimental sample.

The enzymatic reaction is as follows:

Caption: Enzymatic cleavage of Ac-VDVAD-AFC by a caspase.

Spectroscopic Properties

The utility of Ac-VDVAD-AFC as a research tool is fundamentally linked to its fluorescent properties upon cleavage. The liberated AFC molecule exhibits distinct excitation and emission spectra, allowing for sensitive detection.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 400 | [1][2][3][4][5][6] |

| Emission Maximum (λem) | 505 | [1][2][4][5][6][7] |

| Emission Range (nm) | 480 - 520 | [1] |

Substrate Specificity

While initially characterized as a substrate for caspase-2, subsequent research has demonstrated that Ac-VDVAD-AFC can also be cleaved by other caspases, most notably caspase-3. This cross-reactivity is an important consideration in experimental design and data interpretation.

| Caspase | Relative Activity/Specificity | Reference |

| Caspase-2 | Primary Target | [7][8][9] |

| Caspase-3 | Significant Cleavage | [7][8][9] |

It is noteworthy that for more selective measurement of caspase-2 activity, alternative substrates such as Ac-VDTTD-AFC have been developed.[8][9]

Experimental Protocol: Caspase Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase activity in cell lysates using Ac-VDVAD-AFC. Optimization may be required depending on the cell type and experimental conditions.

Materials and Reagents

-

Cells of interest (treated and untreated controls)

-

Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[1]

-

Ac-VDVAD-AFC substrate (stock solution of 1-10 mM in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Experimental Workflow

Caption: Workflow for a caspase activity assay using Ac-VDVAD-AFC.

Detailed Procedure

-

Cell Lysis:

-

Induce apoptosis in your target cells using the desired method. Include a non-induced control group.

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate on ice for 10-30 minutes with occasional vortexing.

-

Centrifuge at 10,000-14,000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Caspase Activity Assay:

-

Dilute the cell lysates to a consistent protein concentration with Assay Buffer. A typical range is 50-200 µg of protein per well.

-

Pipette 50 µL of each diluted cell lysate into the wells of a 96-well black microplate.

-

Prepare a 2X reaction buffer by diluting the Ac-VDVAD-AFC stock solution in Assay Buffer to a final concentration of 100 µM.

-

Add 50 µL of the 2X reaction buffer to each well containing cell lysate to initiate the reaction (final Ac-VDVAD-AFC concentration will be 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[1][5][10] The optimal incubation time may vary and should be determined empirically.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2][4][5][6][7]

-

The fold-increase in caspase activity can be determined by comparing the fluorescence readings of the induced samples to the non-induced control samples.

-

Conclusion

Ac-VDVAD-AFC remains a valuable tool for the detection of caspase activity, particularly for caspase-2 and caspase-3. A thorough understanding of its spectroscopic properties, substrate specificity, and the appropriate experimental protocols is crucial for obtaining reliable and interpretable results in the study of apoptosis and related cellular processes. For more specific inquiries into caspase-2 activity, the use of more selective substrates in parallel is recommended.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. ubpbio.com [ubpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. docs.aatbio.com [docs.aatbio.com]

Caspase-2: A Technical Guide to Substrate Recognition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Caspase-2, the most evolutionarily conserved member of the human caspase family, occupies a unique and often enigmatic position in cellular signaling. Structurally resembling an initiator caspase with its long N-terminal CARD domain, its substrate specificity paradoxically aligns more closely with executioner caspases. This duality has complicated efforts to elucidate its precise biological roles, which span stress-induced apoptosis, cell cycle regulation, and tumor suppression. As a protease, the function of Caspase-2 is ultimately defined by the portfolio of cellular proteins it cleaves.

This technical guide provides an in-depth exploration of Caspase-2's substrate preferences, recognition sites, and key signaling pathways. It includes a summary of quantitative cleavage data, detailed experimental protocols for substrate identification and validation, and visualizations of the core molecular interactions and workflows.

Caspase-2 Substrate Preferences and Recognition Site

A defining feature of Caspase-2 is its unique preference for a five-amino-acid motif (P5 to P1) for optimal cleavage, distinguishing it from most other caspases that recognize tetrapeptides.

-

Optimal Recognition Sequence: The optimal pentapeptide substrate sequence for Caspase-2 is Val-Asp-Val-Ala-Asp (VDVAD) . The enzyme exhibits a strict requirement for Aspartic Acid (Asp) at the P1 position, the site of cleavage.

-

P5 Position Criticality: The catalytic efficiency of Caspase-2 towards pentapeptide substrates is 10- to 40-fold higher than for corresponding tetrapeptides, highlighting the critical role of the P5 residue in substrate recognition.

-

Overlapping Specificity: Despite its unique pentapeptide preference, the substrate specificity of Caspase-2 significantly overlaps with that of executioner caspases, particularly Caspase-3 and -7. Many VDVAD-based peptide substrates are efficiently cleaved by Caspase-3. Furthermore, degradomics studies have revealed a shared preference for the DEVD motif, making it challenging to identify the unique physiological substrate pool of Caspase-2 based on sequence alone.

Quantitative Analysis of Caspase-2 Substrates

Global N-terminomics studies have been instrumental in identifying hundreds of potential Caspase-2 substrates directly from cell lysates and in quantifying their cleavage efficiencies (kcat/KM). These analyses reveal a distinct substrate hierarchy, with cleavage rates for different proteins varying by more than 500-fold. Below is a summary of kinetic data for a model peptide substrate and key physiological protein substrates.

| Substrate | P5-P1 Sequence | Cleavage Position | kcat/KM (M⁻¹s⁻¹) | Function/Pathway | Other Cleaving Caspases | Reference |

| Peptide Substrate | ||||||

| Ac-VDVAD-AFC | VDVAD | N/A | 24,000 | Fluorogenic peptide for in vitro assays | Caspase-3, Caspase-7 | |

| Physiological Substrates | ||||||

| MDM2 | DVPD | Asp362 (Human) | Not Reported | Negative regulator of p53; cleavage promotes p53 stability and cell cycle arrest. | Caspase-3 | |

| BID | LQTD | Asp60 (Human) | Not Reported | Pro-apoptotic BH3-only protein; cleavage to tBID activates the mitochondrial apoptosis pathway. | Caspase-8, Caspase-3 | |

| Golgin-160 | ESPD | Asp59 (Human) | Not Reported | Golgi matrix protein; cleavage contributes to Golgi fragmentation during apoptosis. | None (at this site) | |

| Golgin-160 | SEVD | Asp311 (Human) | Not Reported | Golgi matrix protein; cleavage contributes to Golgi fragmentation during apoptosis. | Caspase-3, Caspase-7 | |

| eIF4B | DRKD | Asp563 (Human) | Not Reported | Translation initiation factor. | Caspase-3 | |

| HDAC4 | DVTD | Asp289 (Human) | Not Reported | Histone deacetylase involved in transcriptional regulation. | Caspase-3 |

Note: While large-scale studies have determined kcat/KM values for numerous substrates, specific values for many well-established proteins like MDM2 and BID are not consistently reported in literature summaries. The table reflects well-characterized cleavage sites and their functional implications.

Key Signaling Pathways

Caspase-2 is activated by proximity-induced dimerization within high molecular weight complexes, or "activation platforms." The best-characterized of these is the PIDDosome, which assembles in response to genotoxic stress.

PIDDosome-Mediated Activation

Upon DNA damage, the p53-inducible protein with a death domain (PIDD1) is upregulated. PIDD1 assembles with the adaptor protein RAIDD (Receptor-Interacting Protein-Associated Ich-1/Ced-3-homologue protein with a Death Domain) and pro-caspase-2 monomers. This assembly, the PIDDosome, facilitates the dimerization and subsequent auto-activation of Caspase-2.

Downstream Functional Pathways

Activated Caspase-2 executes its functions by cleaving specific substrates, leading to distinct cellular outcomes such as apoptosis or cell cycle arrest.

-

Apoptosis via BID Cleavage: Caspase-2 cleaves the BH3-only protein BID, generating truncated BID (tBID). tBID translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of downstream executioner caspases (Caspase-9 and -3), thereby committing the cell to apoptosis.

-

Cell Cycle Arrest via MDM2 Cleavage: Caspase-2 cleaves MDM2, the primary E3 ubiquitin ligase responsible for p53 degradation. This cleavage separates the p53-binding domain from the RING finger domain, inhibiting MDM2's ability to ubiquitinate p53. The resulting stabilization and accumulation of p53 lead to the transcription of cell cycle inhibitors like p21, causing cell cycle arrest.

Experimental Protocols

Identifying and validating Caspase-2 substrates is crucial for understanding its function. Methodologies range from large-scale proteomic screens to targeted in vitro validation assays.

Protocol 1: Identification of Substrates via N-Terminomics

N-terminomics is a powerful mass spectrometry-based approach to globally identify protease cleavage events in a complex protein mixture. The subtiligase-based method positively enriches for newly generated N-termini resulting from protease activity.

Objective: To identify the repertoire of Caspase-2 substrates in a cell lysate.

Principle: Cell lysate is treated with active Caspase-2. The subtiligase enzyme is used to specifically biotinylate the newly generated N-termini of cleaved substrates. These biotinylated peptides are then enriched using avidin affinity chromatography and identified by LC-MS/MS.

Materials:

-

Jurkat cells (or other cell line of interest)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% CHAPS, 10 mM DTT)

-

Recombinant active Caspase-2

-

Subtiligase enzyme and biotin-peptide substrate (e.g., Biotin-TEV-Abu-G)

-

Trypsin (mass spectrometry grade)

-

Streptavidin-agarose beads

-

TEV (Tobacco Etch Virus) protease

-

Standard reagents for protein quantification (BCA or Bradford assay)

-

LC-MS/MS instrumentation

Procedure:

-

Cell Lysate Preparation: Harvest Jurkat cells and wash with cold PBS. Lyse cells on ice in Lysis Buffer. Centrifuge at high speed (e.g., 17,000 x g) for 40 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of the lysate.

-

In Vitro Cleavage: Divide the lysate into two aliquots (e.g., 1 mg protein each): a control sample and a test sample. Add active recombinant Caspase-2 to the test sample. Add an equivalent volume of buffer to the control. Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

N-Terminal Biotinylation: Add the subtiligase enzyme and its biotin-peptide substrate to both the control and test samples. Incubate according to the enzyme manufacturer's protocol to label all free α-amines (i.e., the new N-termini created by caspase cleavage).

-

Protein Digestion: Denature, reduce, and alkylate the proteins in the lysates. Digest the entire proteome into smaller peptides using trypsin.

-

Enrichment of N-terminal Peptides: Incubate the tryptic digests with streptavidin-agarose beads to capture the biotin-labeled N-terminal peptides. Wash the beads extensively to remove all non-biotinylated (internal) peptides.

-

Peptide Release and Identification: Elute the bound peptides by cleaving the TEV site within the biotin tag using TEV protease. Analyze the eluted peptides by LC-MS/MS.

-

Data Analysis: Identify peptides present in the Caspase-2-treated sample but absent or significantly less abundant in the control sample. These represent candidate Caspase-2 cleavage products. The sequence of the peptide corresponds to the sequence immediately downstream of the cleavage site.

Protocol 2: In Vitro Cleavage Assay for Substrate Validation

This protocol is used to validate if a candidate protein identified from a screen (or by hypothesis) is a direct substrate of Caspase-2.

Objective: To determine if a specific protein can be directly cleaved by Caspase-2 in vitro.

Principle: A candidate substrate protein (produced via in vitro translation or as a recombinant protein) is incubated with active Caspase-2. The reaction products are then separated by SDS-PAGE and analyzed by Western blot to detect cleavage fragments.

Materials:

-

Candidate substrate protein (e.g., in vitro translated with 35S-methionine or His/FLAG-tagged recombinant protein)

-

Recombinant active Caspase-2

-

Caspase-inactive mutant (e.g., C318A) or a general caspase inhibitor (e.g., z-VAD-FMK) for negative controls.

-

Caspase Reaction Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Primary antibody against the substrate protein (or its tag)

-

Appropriate secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, set up the cleavage reactions on ice. A typical 20 µL reaction would include:

-

Control: Substrate + Reaction Buffer + Inactive Caspase-2

-

Test: Substrate + Reaction Buffer + Active Caspase-2

-

Inhibitor Control: Substrate + Reaction Buffer + Active Caspase-2 + Caspase Inhibitor

-

-

Incubation: Transfer the tubes to a 37°C incubator for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

-

Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with the primary antibody that recognizes the substrate protein.

-

Wash, then incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash extensively.

-

-

Visualization: Apply a chemiluminescent substrate and visualize the bands using an imaging system. A positive result is the appearance of smaller molecular weight bands in the "Test" lane that are absent in the "Control" and "Inhibitor Control" lanes, concurrent with a decrease in the full-length protein band.

Conclusion

Caspase-2 remains a protease of high interest due to its complex roles in cell fate decisions. Its unique preference for a pentapeptide recognition site offers a potential avenue for the development of specific inhibitors and activity probes, although this is complicated by an overlapping specificity with executioner caspases. The identification of key substrates such as BID and MDM2 has firmly linked Caspase-2 to the core machinery of both apoptosis and cell cycle control. Future research, aided by quantitative proteomics and rigorous biochemical validation, will continue to expand the known substrate repertoire of Caspase-2, further clarifying its role as a critical node in the cellular response to stress and providing new opportunities for therapeutic intervention.

Methodological & Application

Application Note and Protocol: Ac-VDVAD-AFC Caspase-2 Fluorometric Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, an evolutionarily conserved member of the caspase family of cysteine proteases, plays a complex role in cellular processes including apoptosis, cell cycle regulation, and the maintenance of genomic stability.[1][2] Unlike effector caspases, caspase-2 is considered an initiator caspase, activated upstream in response to various cellular stresses such as DNA damage, metabolic imbalance, and endoplasmic reticulum (ER) stress.[1][3] Its activation is often mediated by the formation of a large protein complex known as the PIDDosome, which facilitates the dimerization and subsequent auto-proteolytic activation of pro-caspase-2.[3][4] This application note provides a detailed protocol for the sensitive detection of caspase-2 activity in cell lysates using the fluorogenic substrate Ac-VDVAD-AFC.

The assay principle is based on the proteolytic cleavage of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) by active caspase-2. The substrate, Ac-VDVAD-AFC, consists of the VDVAD peptide sequence conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the AFC fluorophore's emission is quenched. Upon cleavage by caspase-2, free AFC is released, which emits a bright yellow-green fluorescence when excited with 400 nm light.[5][6][7] The intensity of this fluorescence, measured at 505 nm, is directly proportional to the caspase-2 activity in the sample.[5][6][7] It is important to note that while Ac-VDVAD-AFC is a commonly used substrate for caspase-2, it can also be cleaved by other caspases, such as caspase-3, albeit with different efficiencies.[8][9] Therefore, it is recommended to use this assay in conjunction with other methods, like western blotting for caspase-2 cleavage or the use of more specific substrates if available, for unambiguous data interpretation.[7]

Signaling Pathway and Experimental Workflow

To aid in the understanding of the biological context and the experimental procedure, the following diagrams illustrate the caspase-2 signaling pathway and the workflow of the fluorometric assay.

Caption: A diagram illustrating the activation of caspase-2 via the PIDDosome complex in response to cellular stress and its subsequent role in initiating apoptosis through the cleavage of BID.

Caption: A schematic of the experimental workflow for the Ac-VDVAD-AFC caspase-2 fluorometric assay, from sample preparation to data acquisition.

Experimental Protocol

This protocol is adapted from commercially available kits and provides a general guideline.[5][6][7] Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 M DTT)

-

Ac-VDVAD-AFC Substrate (1 mM stock in DMSO): Store protected from light at -20°C.

-

Dithiothreitol (DTT) (1 M stock): Store at -20°C.

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm.

-

Treated and untreated cell pellets

-

Phosphate-buffered saline (PBS)

-

Recombinant active caspase-2 (optional, for standard curve)

-

AFC standard (optional, for quantification)

Procedure:

-

Sample Preparation: a. Induce apoptosis in your cell line of interest using a known stimulus. For a negative control, culture an equal number of cells without the apoptotic stimulus. b. Harvest 1-5 x 10^6 cells by centrifugation at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. e. Incubate the cell suspension on ice for 10 minutes. f. Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate. h. (Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This will allow for normalization of caspase activity to the total protein content.

-

Assay Reaction: a. Prepare the 2X Reaction Buffer immediately before use by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer). b. In a 96-well black microplate, add 50 µL of cell lysate to each well. c. Add 50 µL of the 2X Reaction Buffer (with DTT) to each well containing the cell lysate. d. Add 5 µL of the 1 mM Ac-VDVAD-AFC substrate to each well to achieve a final concentration of 50 µM. e. (Optional) For a blank control, prepare a well with 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate. f. Mix the contents of the wells gently.

-

Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized. b. Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis:

The fold-increase in caspase-2 activity can be determined by comparing the fluorescence intensity of the treated samples to that of the untreated control.

Fold Increase = (Fluorescence of Treated Sample - Fluorescence of Blank) / (Fluorescence of Untreated Control - Fluorescence of Blank)

Data Presentation

The following table provides an example of how to present quantitative data from a caspase-2 activity assay.

| Sample | Treatment | Protein Conc. (µg/µL) | Raw Fluorescence Units (RFU) | Normalized Activity (RFU/µg protein) | Fold Increase vs. Control |

| 1 | Untreated Control | 2.5 | 1500 | 600 | 1.0 |

| 2 | Drug A (10 µM) | 2.4 | 6000 | 2500 | 4.2 |

| 3 | Drug B (5 µM) | 2.6 | 3900 | 1500 | 2.5 |

| 4 | Blank | N/A | 100 | N/A | N/A |

Conclusion

References

- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-2 - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 5. cephamls.com [cephamls.com]

- 6. abcam.com [abcam.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Measuring Caspase-2 Activity in a 96-Well Plate Format Using Ac-VDVAD-AFC

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, an initiator caspase, plays a crucial role in cellular processes such as stress-induced apoptosis and maintenance of genomic stability.[1] Its activation is a key event in some apoptotic signaling pathways and is often associated with the formation of a large protein complex known as the PIDDosome.[2][3] The fluorogenic substrate Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a tool for monitoring caspase-2 activity. This peptide sequence is recognized and cleaved by active caspase-2, releasing the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC). The resulting increase in fluorescence can be measured, providing a quantitative assessment of caspase-2 activity. While Ac-VDVAD-AFC is commonly used for this purpose, it is important to note that it can also be cleaved by other caspases, such as caspase-3, making it important to use appropriate controls to ensure specificity.[4][5]

This document provides a detailed protocol for using Ac-VDVAD-AFC to measure caspase-2 activity in a 96-well plate format, suitable for cell-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-2 activation pathway and the experimental workflow for the 96-well plate assay.

Experimental Protocols

Materials and Reagents

-

Ac-VDVAD-AFC Substrate: Store as a stock solution in DMSO at -20°C, protected from light.

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Store at 4°C.

-

2x Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol). Store at 4°C.

-

Dithiothreitol (DTT): 1 M stock solution in sterile water. Store at -20°C. Add fresh to the reaction buffer before use.

-

96-well black, clear-bottom microplate: For fluorescence measurements.

-

Cultured cells: Adherent or suspension cells.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Microplate reader: Capable of fluorescence measurement with excitation at ~400 nm and emission at ~505 nm.

-

Recombinant active caspase-2 (optional, for positive control).

-

Caspase inhibitor (optional, for negative control, e.g., Z-VAD-FMK).

Detailed Protocol

-

Cell Preparation and Lysis:

-

Seed cells in a suitable culture vessel and treat with the desired experimental compounds to induce or inhibit apoptosis. Include an untreated control group.

-

For adherent cells, wash with PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

-

Incubate the cell lysate on ice for 15-30 minutes.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.

-

-

Assay Setup in a 96-Well Plate:

-

On ice, prepare the samples in a 96-well black, clear-bottom plate.

-

Add 50-100 µg of total protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL per well.

-

Controls:

-

Negative Control (Untreated Cells): Lysate from untreated cells.

-

Blank (No Lysate): 50 µL of Cell Lysis Buffer to measure background fluorescence of the substrate and buffer.

-

Positive Control (Optional): Purified active caspase-2 or lysate from cells treated with a known apoptosis inducer.

-

Inhibitor Control (Optional): Pre-incubate a sample of apoptotic cell lysate with a caspase inhibitor for 30 minutes before adding the substrate.

-

-

-

Reaction Initiation and Incubation:

-

Prepare the complete 1x Reaction Buffer by diluting the 2x Reaction Buffer with sterile water and adding DTT to a final concentration of 10 mM immediately before use.

-

Prepare the substrate working solution by diluting the Ac-VDVAD-AFC stock solution in the complete 1x Reaction Buffer to a final concentration of 40-50 µM.

-

Add 50 µL of the substrate working solution to each well of the 96-well plate, bringing the total volume to 100 µL.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific cell type and experimental conditions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

The measurement can be taken as an endpoint reading after the incubation period or kinetically over time.

-

Data Presentation

The results of the caspase-2 assay can be summarized in a table. The data should be presented as the mean fluorescence intensity ± standard deviation. It is also common to express the results as a fold change in caspase activity relative to the untreated control.

Table 1: Example Data for Caspase-2 Activity Assay

| Sample Condition | Mean Relative Fluorescence Units (RFU) | Standard Deviation | Fold Change vs. Untreated |

| Blank (No Lysate) | 150 | 15 | - |

| Untreated Cells | 500 | 45 | 1.0 |

| Apoptosis Inducer | 2500 | 210 | 5.0 |

| Apoptosis Inducer + Inhibitor | 650 | 60 | 1.3 |

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High background fluorescence | 1. Substrate degradation. 2. Contaminated reagents. 3. Autofluorescence of compounds. | 1. Store Ac-VDVAD-AFC stock solution protected from light and avoid repeated freeze-thaw cycles. Prepare fresh working solution for each experiment. 2. Use fresh, high-quality reagents. 3. Run a control with the compound in the absence of cell lysate to check for autofluorescence. |

| Low or no signal in positive control/induced sample | 1. Inactive caspase-2. 2. Insufficient protein concentration. 3. Sub-optimal assay conditions. 4. Inactive DTT. | 1. Ensure proper induction of apoptosis. Use a positive control with recombinant active caspase-2 if available. 2. Increase the amount of cell lysate per well. 3. Optimize incubation time and temperature. Ensure the pH of the buffers is correct. 4. Add fresh DTT to the reaction buffer immediately before use. |

| High variability between replicates | 1. Pipetting errors. 2. Inconsistent cell lysis. 3. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and ensure accurate pipetting. 2. Ensure complete and consistent lysis of all samples. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |

| Signal in uninduced cells | 1. Spontaneous apoptosis in cell culture. 2. Non-specific protease activity. 3. Cleavage by other caspases (e.g., caspase-3). | 1. Ensure healthy cell culture conditions. 2. Use a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the signal is from caspases. 3. Consider using a more specific caspase-2 substrate or complementary methods like Western blotting for caspase-2 cleavage to confirm results.[4] |

References

- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cephamls.com [cephamls.com]

Ac-VDVAD-AFC Fluorometric Assay: A Detailed Protocol for Monitoring Caspase-2 Activity in Cell Lysates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key family of proteases that execute this process are the caspases (cysteine-aspartic proteases). Caspase-2 is a unique initiator caspase implicated in cellular stress responses, including those induced by cytotoxic drugs, DNA damage, and heat shock. The activation of caspase-2 is a critical event in some apoptotic pathways, making it an important target for research in cancer, neurodegenerative diseases, and other conditions.

This document provides a detailed protocol for the use of the fluorogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-VDVAD-AFC) to measure caspase-2 activity in cell lysates. The assay is based on the cleavage of the VDVAD sequence in the substrate by active caspase-2. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The fluorescence of free AFC can be measured using a fluorometer, providing a quantitative measure of caspase-2 activity.

Principle of the Assay

The Ac-VDVAD-AFC assay is a sensitive and convenient method for detecting caspase-2 activity. The substrate, Ac-VDVAD-AFC, itself is weakly fluorescent in the blue range (λmax ≈ 400 nm).[1][2] However, upon enzymatic cleavage by caspase-2 between the aspartic acid residue and AFC, the liberated AFC molecule exhibits a strong yellow-green fluorescence (λmax ≈ 505 nm).[1][2] The intensity of this fluorescence is directly proportional to the amount of active caspase-2 present in the sample.

Signaling Pathway

Experimental Workflow

Quantitative Data Summary

| Parameter | Value | Notes |

| Cell Number | 1-5 x 10⁶ cells per sample | Optimal cell number may vary by cell type. |

| Cell Lysis Buffer Volume | 50 µL per 1-5 x 10⁶ cells | Ensure complete lysis. |

| Protein Concentration | 50-200 µg per assay | If normalizing to protein concentration. |

| 2X Reaction Buffer | 50 µL per assay | Contains DTT. |

| DTT Final Concentration | 10 mM | Add fresh to 2X Reaction Buffer before use. |

| Ac-VDVAD-AFC Stock | 1 mM in DMSO | Store protected from light at -20°C. |

| Ac-VDVAD-AFC Final | 50 µM | |

| Incubation Temperature | 37°C | |

| Incubation Time | 1-2 hours | May need optimization. |

| Excitation Wavelength | 400 nm | |

| Emission Wavelength | 505 nm |

Experimental Protocols

Materials and Reagents

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, anti-Fas antibody)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 20 mM DTT)

-

Dithiothreitol (DTT), 1 M stock

-

Ac-VDVAD-AFC, 1 mM stock in DMSO

-

96-well black microplate, flat bottom

-

Fluorometric microplate reader

-

Microcentrifuge

-

Pipettes and pipette tips

Protocol 1: Induction of Apoptosis (Example using Staurosporine)

-

Plate cells at a suitable density in a culture dish or flask.

-

Allow cells to adhere and grow for 24 hours.

-